[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine
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Overview
Description
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a fluorinated phenyl group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine: Known for its unique combination of fluorinated and nitrophenyl groups.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorinated phenyl group and a nitrophenyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15FN2O2 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C15H15FN2O2/c1-11-6-7-12(8-14(11)16)9-17-10-13-4-2-3-5-15(13)18(19)20/h2-8,17H,9-10H2,1H3 |
InChI Key |
VHNZEJCAQQDFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-])F |
Origin of Product |
United States |
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